2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-7-6-14(11-17(16)25-2)12-19(23)21-15-8-10-22(13-15)18-5-3-4-9-20-18/h3-7,9,11,15H,8,10,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYDQWPRYGWLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCN(C2)C3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyridine moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the pyrrolidine core.
Attachment of the acetamide group: This can be done through an acylation reaction, where an acyl chloride or anhydride reacts with an amine group on the intermediate compound.
Methoxylation of the phenyl ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy groups or the pyrrolidine ring.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Products may include quinones or N-oxides.
Reduction: Reduced forms of the acetamide or demethylated products.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a bioactive molecule.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, such as neurotransmitter receptors in the brain.
Enzymes: It may inhibit or activate enzymes involved in key metabolic pathways.
Ion Channels: The compound could affect the function of ion channels, altering cellular excitability and signaling.
Comparison with Similar Compounds
P2X7 Receptor Antagonists
- A-740003: A structurally related compound, N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide, shares the 3,4-dimethoxyphenylacetamide backbone but incorporates a quinoline and cyanoimino group. It is a selective P2X7 antagonist with demonstrated efficacy in reducing neuropathic pain in rats (ED₅₀ = 30 mg/kg, p.o.) .
NPP1 Inhibitors
- Compound 5a : 2-((3H-imidazo[4,5-b]pyridin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a potent NPP1 inhibitor (Ki = 0.217 µM) with a thioacetamide linker. Structure-activity relationship (SAR) studies confirm the necessity of the 3,4-dimethoxyphenyl group for activity .
- Key Difference : The absence of a thioacetamide linker in the target compound may reduce NPP1 affinity but could improve metabolic stability, as thioethers are prone to oxidation.
Benzothiazole Derivatives
- EP3348550A1 Patents : Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide show substituent-dependent activity. The trifluoromethyl group enhances lipophilicity and target engagement .
- Key Difference : The target compound’s pyridin-2-yl-pyrrolidine group may offer better solubility compared to benzothiazole-based analogs, which often require formulation aids.
Pharmacological and Pharmacokinetic Comparisons
Neuropathic Pain Targets
| Compound | Target | Efficacy (ED₅₀) | Selectivity | Reference |
|---|---|---|---|---|
| A-740003 | P2X7 Receptor | 30 mg/kg (p.o.) | High selectivity | |
| Target Compound (Inferred) | P2X7/P2X3 | N/A | Likely moderate | – |
- Rationale: The pyridine ring in the target compound may interact with purinergic receptors (P2X family), but the absence of a quinoline group (as in A-740003) could reduce selectivity for P2X7 over P2X3 .
Enzyme Inhibition (NPP1)
| Compound | Ki (µM) | Substrate Specificity | Reference |
|---|---|---|---|
| Compound 5a | 0.217 | Artificial (p-Nph-5’-TMP) | |
| Purine Analog 5g | 0.005 | Artificial (p-Nph-5’-TMP) | |
| Target Compound (Inferred) | N/A | Unknown | – |
- Note: NPP1 inhibitors with 3,4-dimethoxyphenyl groups show substrate-dependent potency. The target compound’s lack of a thio linker may shift its activity profile .
ADMET Properties
- Epirimil Analogs : N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidine-4-yl)thio)acetamide exhibits favorable ADMET predictions, including high oral bioavailability (83% in silico). The pyridine and methoxy groups likely contribute to these properties .
- Target Compound : The pyrrolidine moiety may enhance solubility and reduce CYP450-mediated metabolism compared to thioacetamide analogs .
Key Substituent Effects
- 3,4-Dimethoxyphenyl Group : Critical for receptor binding in multiple analogs (e.g., P2X7 and NPP1 targets). Methoxy groups enhance π-π stacking and hydrogen bonding .
- Pyridin-2-yl-Pyrrolidine : Unique to the target compound, this group may mimic natural ligands (e.g., NAD+ or ATP) due to its nitrogen-rich structure.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 436.5 g/mol . The structure includes a pyridine ring and a pyrrolidine moiety, which are known to contribute to various biological activities. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a study demonstrated that compounds with similar structures showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin . The mechanism appears to involve apoptosis induction and inhibition of cancer cell proliferation.
Case Study: Anticancer Activity
- Model: FaDu hypopharyngeal tumor cells
- Reference Drug: Bleomycin
- Outcome: Enhanced cytotoxicity and apoptosis induction observed.
Cholinesterase Inhibition
Another area of interest is the compound's potential in treating neurodegenerative diseases such as Alzheimer’s disease through cholinesterase inhibition. Research indicates that certain derivatives with similar structural features have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cognitive decline .
Table: Cholinesterase Inhibition Potency
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound A | 50 | 45 |
| Compound B | 30 | 25 |
| 2-(3,4-dimethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide | TBD | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that the presence of specific functional groups significantly influences the biological activity of the compound. For example:
- Methoxy Groups: Enhance lipophilicity and potentially improve binding affinity.
- Pyridine Ring: Contributes to the interaction with biological targets involved in cancer and neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
